![molecular formula C18H23N3O8S B14682581 gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-52-1](/img/structure/B14682581.png)
gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine is a complex compound that plays a significant role in various biochemical processes. It is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is involved in the gamma-glutamyl cycle, which is crucial for maintaining cellular redox homeostasis and detoxification processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine typically involves the enzymatic activity of gamma-glutamyl transpeptidases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to various acceptor molecules, including amino acids and peptides . The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to ensure enzyme stability and activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express gamma-glutamyl transpeptidases. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product .
化学反应分析
Types of Reactions
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining protein structure and function.
Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of free thiol groups.
Substitution: The gamma-glutamyl group can be transferred to other amino acids or peptides through transpeptidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to ensure enzyme activity .
Major Products
The major products formed from these reactions include gamma-glutamyl amino acids and peptides, which play essential roles in cellular metabolism and signaling .
科学研究应用
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine has numerous scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of gamma-glutamyl transpeptidases and related enzymes.
作用机制
The mechanism of action of gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine involves the transfer of the gamma-glutamyl group to acceptor molecules through the catalytic activity of gamma-glutamyl transpeptidases. This process regulates the levels of glutathione, a critical antioxidant molecule, thereby maintaining cellular redox homeostasis and protecting cells from oxidative damage . The molecular targets include various amino acids and peptides that participate in the gamma-glutamyl cycle .
相似化合物的比较
Similar Compounds
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, which serves as a substrate for gamma-glutamyl transpeptidases.
Gamma-Glutamylcysteine: An intermediate in the synthesis of glutathione, involved in the gamma-glutamyl cycle.
Gamma-Glutamyl Amino Acids: Various amino acids conjugated with the gamma-glutamyl group, which play roles in cellular metabolism and signaling.
Uniqueness
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine is unique due to its specific structure and the presence of the 4-hydroxyphenyl group, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for studying the mechanisms of gamma-glutamyl transpeptidases and exploring potential therapeutic applications .
属性
CAS 编号 |
33812-52-1 |
|---|---|
分子式 |
C18H23N3O8S |
分子量 |
441.5 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-13,22H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) |
InChI 键 |
VCBGFHGDQFLYGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


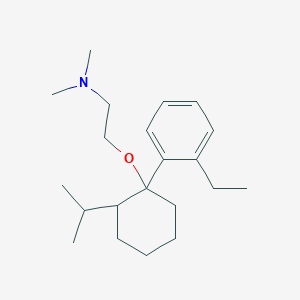
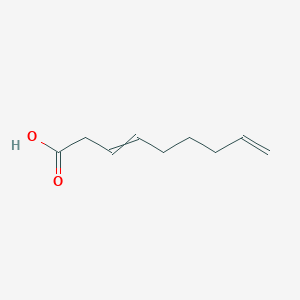
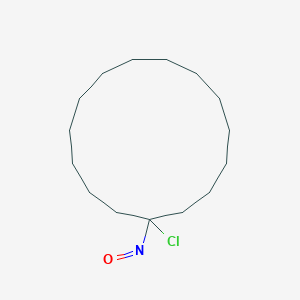
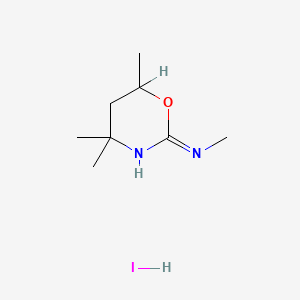
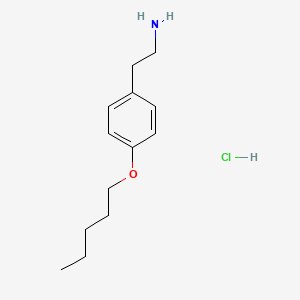
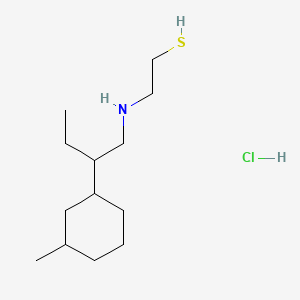
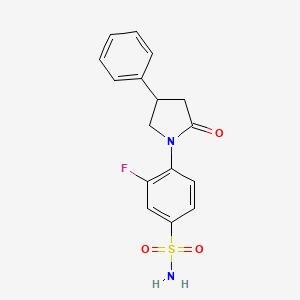

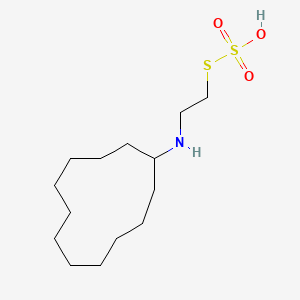
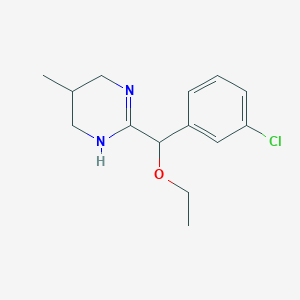
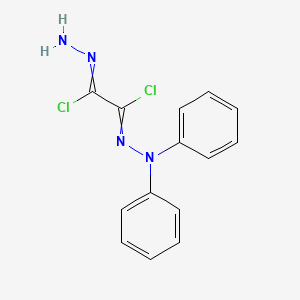

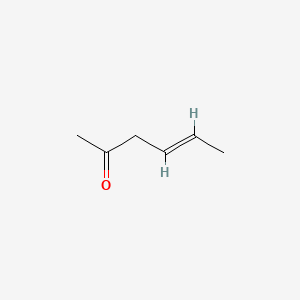
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
